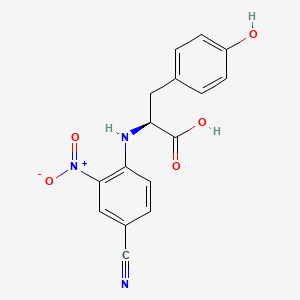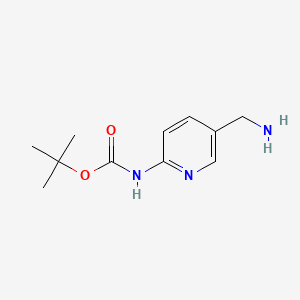
2-(Boc-amino)-5-(aminomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Boc-amino)-5-(aminomethyl)pyridine is an organic compound with the molecular formula C10H14N2O2. It is a derivative of pyridine, where the amino group at the 2-position is protected by a tert-butoxycarbonyl (Boc) group, and there is an aminomethyl group at the 5-position. This compound is commonly used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-5-(aminomethyl)pyridine typically involves the protection of the amino group at the 2-position of pyridine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-5-(aminomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions, often involving nucleophiles.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), leading to the formation of the free amine.
Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: Strong acids like TFA are commonly used.
Amidation: Carboxylic acids or their derivatives, often in the presence of coupling agents like EDC or DCC.
Major Products
Substitution: Substituted pyridines with various functional groups.
Deprotection: Free amines.
Amidation: Amides with varying chain lengths and functionalities.
Scientific Research Applications
2-(Boc-amino)-5-(aminomethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-5-(aminomethyl)pyridine primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free amine can participate in various reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)pyridine: Lacks the aminomethyl group at the 5-position.
5-(Aminomethyl)pyridine: Lacks the Boc-protected amino group at the 2-position.
2-(Fmoc-amino)-5-(aminomethyl)pyridine: Uses a different protecting group (Fmoc) instead of Boc
Uniqueness
2-(Boc-amino)-5-(aminomethyl)pyridine is unique due to the presence of both the Boc-protected amino group and the aminomethyl group, providing versatility in synthetic applications. The Boc group offers stability and ease of removal, making it a preferred choice in many synthetic routes .
Properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQTVPEIMTXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940193 |
Source


|
| Record name | tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187237-37-2 |
Source


|
| Record name | tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentanecarboxylic acid, 3-(hydroxyimino)-, [S-(E)]- (9CI)](/img/new.no-structure.jpg)
![[(3S)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574052.png)
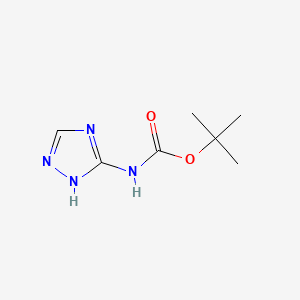
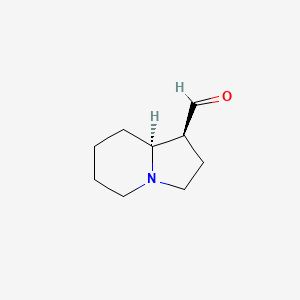
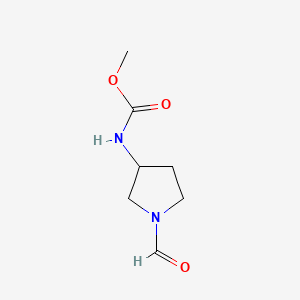
![[(1H-Benzimidazol-2-ylmethyl)amino]acetonitrile](/img/structure/B574057.png)
![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline-2-14C](/img/structure/B574061.png)
